molecular formula C10H9ClO2 B1411338 3-Oxo-4-phenylbutanoyl chloride CAS No. 17118-71-7

3-Oxo-4-phenylbutanoyl chloride

Cat. No.: B1411338
CAS No.: 17118-71-7
M. Wt: 196.63 g/mol
InChI Key: WZNMBKBARCOIGI-UHFFFAOYSA-N
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Description

3-Oxo-4-phenylbutanoyl chloride ( 17118-71-7) is a specialized organic compound that serves as a versatile building block and key intermediate in organic synthesis and pharmaceutical research. Its molecular formula is C10H9ClO2, and it features both a highly reactive acyl chloride group and a ketone moiety, making it a valuable substrate for nucleophilic substitution reactions, particularly in the formation of amide bonds. Applications and Research Value The primary application of 3-Oxo-4-phenylbutanoyl chloride is in the research and development of active pharmaceutical ingredients (APIs) and other complex organic molecules. Its reactivity allows researchers to efficiently synthesize a wide array of derivatives, such as protease inhibitors and other potential therapeutic agents. The compound's structure is a critical precursor in constructing molecular frameworks found in various bioactive compounds. It is strictly for research use and is not intended for diagnostic or therapeutic applications. Handling and Storage As an acyl chloride, this compound is moisture-sensitive and corrosive. It must be handled with appropriate safety precautions. It is recommended to store it in a well-closed container, protected from light, and in a cool, dry place to maintain its stability and purity. Suppliers often recommend storage in an inert atmosphere at cold-chain temperatures (2-8°C). Our supply of 3-Oxo-4-phenylbutanoyl chloride is characterized by high purity (typically ≥99%), ensuring consistent and reliable performance in sensitive research applications. We support research and development efforts by providing this intermediate with flexible packaging options and immediate availability.

Properties

CAS No.

17118-71-7

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

3-oxo-4-phenylbutanoyl chloride

InChI

InChI=1S/C10H9ClO2/c11-10(13)7-9(12)6-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

WZNMBKBARCOIGI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)CC(=O)Cl

Canonical SMILES

C1=CC=C(C=C1)CC(=O)CC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-3-oxobutanoyl Chloride (CAS 41295-64-1)

  • Structure : Cl-CO-CH2-C(O)-Cl
  • Molecular Formula : C₄H₄Cl₂O₂
  • Key Properties: Molecular Weight: 154.98 g/mol XLogP3 (Lipophilicity): 1.2 Reactivity: The dual chlorine substituents enhance electrophilicity, favoring reactions with nucleophiles like amines or alcohols. However, the absence of a phenyl group reduces steric hindrance compared to 3-Oxo-4-phenylbutanoyl chloride. Applications: Used in synthesizing agrochemicals or pharmaceuticals requiring chlorinated intermediates .

4-(3-Chloro-4-hydroxyphenyl)-4-oxobutanoic Acid (CAS 56872-21-0)

  • Structure : HO-C₆H₃(Cl)-CO-CH₂-COOH
  • Molecular Formula : C₁₀H₉ClO₄
  • Key Properties :
    • Molecular Weight: 228.63 g/mol
    • LogP: 2.09 (indicating moderate lipophilicity)
    • Reactivity: The hydroxyl and carboxylic acid groups enable hydrogen bonding, enhancing solubility in polar solvents. Unlike acyl chlorides, this compound is less reactive but serves as a precursor for anti-inflammatory agents or enzyme inhibitors .

3-Chloro-4-cyclohexyl-o-oxo-benzenebutanoic Acid (Esfar, CAS 32808-518)

  • Structure : Cyclohexyl-C₆H₃(Cl)-CO-CH₂-COOH
  • Molecular Formula: Not explicitly stated, but inferred as C₁₆H₁₉ClO₃.
  • Key Properties :
    • Introduced in 1974 as a pharmaceutical intermediate (Trade Name: Esfar).
    • The cyclohexyl group increases steric bulk and lipophilicity (higher LogP than phenyl analogs), influencing bioavailability.
    • Applications: Used in synthesizing cardiovascular or metabolic disorder therapeutics .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP/LogP Key Substituents Reactivity Profile Applications
3-Oxo-4-phenylbutanoyl chloride C₁₀H₉ClO₂ ~196.64 (calculated) ~2.5 (est.) Phenyl, acyl chloride High (acyl chloride) Organic synthesis
4-Chloro-3-oxobutanoyl chloride C₄H₄Cl₂O₂ 154.98 1.2 Dual chlorine, acyl chloride Very high (electrophilic) Agrochemical intermediates
4-(3-Chloro-4-hydroxyphenyl)-4-oxobutanoic acid C₁₀H₉ClO₄ 228.63 2.09 Hydroxyl, carboxylic acid Moderate (hydrogen bonding) Pharmaceutical precursors
Esfar (3-chloro-4-cyclohexyl derivative) ~C₁₆H₁₉ClO₃ ~294.77 (calculated) >3 (est.) Cyclohexyl, carboxylic acid Low (steric hindrance) Cardiovascular drug synthesis

Key Research Findings

  • Substituent Effects: Chlorine vs. Phenyl: Chlorine increases electrophilicity (e.g., 4-Chloro-3-oxobutanoyl chloride) but reduces aromatic interactions compared to phenyl groups . Hydroxyl Groups: Enhance solubility and biological activity, as seen in 4-(3-chloro-4-hydroxyphenyl)-4-oxobutanoic acid . Cyclohexyl vs. Phenyl: Cyclohexyl substituents (e.g., Esfar) improve metabolic stability but reduce synthetic accessibility due to steric effects .
  • Reactivity Trends: Acyl chlorides (e.g., 3-Oxo-4-phenylbutanoyl chloride and 4-Chloro-3-oxobutanoyl chloride) exhibit faster reaction kinetics in nucleophilic acyl substitutions than carboxylic acids or esters .

Preparation Methods

Chlorination of 3-Oxo-4-phenylbutanoic acid

The direct conversion of the keto acid to the acyl chloride is typically achieved using reagents such as thionyl chloride (SOCl₂), oxalyl chloride (COCl)₂, or phosphorus pentachloride (PCl₅). These reagents facilitate the replacement of the carboxylic acid hydroxyl group with a chlorine atom, yielding the acyl chloride.

  • Typical conditions: Reflux in an inert solvent like dichloromethane or chloroform, often with catalytic amounts of DMF to activate the chlorinating agent.
  • Advantages: High conversion efficiency and relatively straightforward purification.
  • Disadvantages: Possible side reactions such as chlorination of the keto group or decomposition under harsh conditions.

Chlorination of 3-Oxo-4-phenylbutanoate esters

An alternative approach involves first preparing the ester derivative (e.g., methyl or benzyl esters) of 3-oxo-4-phenylbutanoic acid, followed by chlorination.

  • For example, benzyl acetoacetate can be reacted with ammonium acetate in methanol to yield intermediates, which upon further treatment with chlorinating agents yield the acyl chloride.
  • This method may involve longer reaction times (e.g., 72 hours at ambient temperature) but can provide high yields (up to 90%) of the target acyl chloride as a golden oil after workup and purification.

Rhodium-catalyzed synthesis routes

Some advanced synthetic procedures involve transition metal catalysis to construct the 3-oxo-4-phenylbutanoyl framework before chlorination.

  • A rhodium-catalyzed reaction involving chelating aldehydes and alkynols in anhydrous toluene at elevated temperatures (110 °C) for 24 hours has been reported to yield diketone intermediates structurally related to 3-oxo-4-phenylbutanoyl chloride precursors.
  • These methods are more complex and are typically used in research settings for the synthesis of related derivatives rather than direct preparation of the acyl chloride.
Method Starting Material Chlorinating Agent Solvent Temperature Time Yield (%) Notes
Direct acid chlorination 3-Oxo-4-phenylbutanoic acid SOCl₂ or PCl₅ CH₂Cl₂ or CHCl₃ Reflux (~40-70°C) 2-4 hours 80-95 Requires inert atmosphere, dry solvent
Ester chlorination (benzyl ester) Benzyl acetoacetate + ammonium acetate Not explicitly stated (likely SOCl₂) Methanol (for ester formation), then CHCl₃/H₂O Ambient (ester formation), reflux (chlorination) 72 hours (ester formation) + 3 h (chlorination) 90 High yield, golden oil product
Rhodium-catalyzed diketone synthesis Chelating aldehydes + alkynols N/A Anhydrous toluene 110 °C 24 hours 64 (diketone) Used for diketone intermediates, not direct acyl chloride synthesis
  • The crude acyl chloride is typically purified by extraction with organic solvents such as chloroform or dichloromethane, followed by washing with brine and drying over anhydrous sodium sulfate.
  • Column chromatography on silica gel using n-hexane/ethyl acetate mixtures is commonly employed to isolate the pure compound, with solvent ratios optimized depending on the polarity of the product.
  • The purified acyl chloride is usually obtained as a colorless to pale yellow oil or solid depending on the exact structure and purity.
  • The ester-based method with ammonium acetate in methanol provides a high yield (90%) of 3-Oxo-4-phenylbutanoyl chloride with relatively mild conditions, making it suitable for scale-up and industrial applications.
  • Rhodium-catalyzed methods, while more elaborate, enable the synthesis of diketone intermediates structurally related to 3-Oxo-4-phenylbutanoyl chloride, which can be further functionalized for complex molecule synthesis.
  • The choice of chlorinating agent and reaction conditions significantly affects the yield and purity of the acyl chloride. Thionyl chloride remains the most commonly used reagent due to its efficiency and ease of removal of by-products (SO₂ and HCl gases).
  • Handling precautions are necessary due to the reactive and moisture-sensitive nature of acyl chlorides.

The preparation of 3-Oxo-4-phenylbutanoyl chloride primarily relies on chlorination of the corresponding keto acid or ester precursors using reagents such as thionyl chloride or phosphorus pentachloride. The ester route involving benzyl acetoacetate and ammonium acetate in methanol followed by chlorination yields high purity product with excellent yields. Advanced catalytic methods provide access to related diketone intermediates but are less common for direct acyl chloride synthesis. Purification typically involves chromatographic techniques to ensure product quality. These methods are well-documented in the literature and patents, providing robust protocols for laboratory and industrial synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Oxo-4-phenylbutanoyl chloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via chlorination of the corresponding β-keto acid using thionyl chloride (SOCl₂) under anhydrous conditions. For example, analogous methods involve cyclization of ethyl acetoacetate derivatives with chlorinated intermediates, followed by hydrolysis and subsequent chlorination . Key parameters include temperature control (0–5°C to avoid side reactions) and stoichiometric excess of SOCl₂ (1.5–2.0 equivalents). Purification via vacuum distillation or recrystallization improves purity (>95% by HPLC) .

Q. How should researchers characterize the purity and structural integrity of 3-Oxo-4-phenylbutanoyl chloride?

  • Analytical Workflow :

  • FT-IR : Confirm the presence of the carbonyl (C=O, ~1750 cm⁻¹) and acyl chloride (C-Cl, ~850 cm⁻¹) groups.
  • NMR : ¹H NMR (CDCl₃) should show a singlet for the ketone proton (~3.4 ppm) and aromatic protons (7.2–7.8 ppm). ¹³C NMR should resolve the acyl chloride carbon (~170 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) or GC-MS can verify molecular ion peaks (e.g., [M+H]⁺ at m/z 210.05) .

Q. What are the critical storage and handling protocols for this compound?

  • Best Practices : Store under inert gas (argon/nitrogen) at –20°C in airtight, amber glass vials. Conduct reactions in a fume hood due to moisture sensitivity and corrosive HCl release during hydrolysis. Use anhydrous solvents (e.g., dichloromethane, THF) and molecular sieves to stabilize the compound .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported across literature?

  • Troubleshooting Framework :

  • Side Reactions : Competing esterification or ketone dimerization may reduce yields. Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1) and optimize catalyst use (e.g., DMAP for acyl chloride activation).
  • Impurity Analysis : Compare HPLC retention times with authentic standards. Contaminants like unreacted β-keto acid (retention time ~5.2 min) indicate incomplete chlorination .

Q. What mechanistic insights explain the reactivity of 3-Oxo-4-phenylbutanoyl chloride in nucleophilic acyl substitution?

  • Kinetic Studies : The electron-withdrawing phenyl group enhances electrophilicity at the carbonyl carbon. DFT calculations suggest a transition state with partial positive charge on the carbonyl carbon (ΔG‡ ≈ 25 kcal/mol). Solvent polarity (e.g., DMF vs. toluene) impacts reaction rates—polar aprotic solvents stabilize intermediates, accelerating substitution .

Q. How can this compound serve as a precursor in medicinal chemistry applications?

  • Case Study : Coupling with amines (e.g., benzylamine) via Schotten-Baumann conditions generates β-ketoamide derivatives, which are pharmacophores for protease inhibitors. For example, derivatives of 3-oxo-4-phenylbutanamide have been studied as intermediates in CNS-targeted drug candidates .

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